3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 893969-86-3
VCID: VC5683314
InChI: InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24)
SMILES: C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Molecular Formula: C20H23N3OS
Molecular Weight: 353.48

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

CAS No.: 893969-86-3

Cat. No.: VC5683314

Molecular Formula: C20H23N3OS

Molecular Weight: 353.48

* For research use only. Not for human or veterinary use.

3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide - 893969-86-3

Specification

CAS No. 893969-86-3
Molecular Formula C20H23N3OS
Molecular Weight 353.48
IUPAC Name 3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Standard InChI InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24)
Standard InChI Key MFJIJCIVTLIQQR-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular formula of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is C₂₁H₂₄N₄OS, derived from its constituent groups:

  • Imidazo[2,1-b]thiazole: A bicyclic heteroaromatic system containing nitrogen and sulfur atoms (C₅H₃N₂S).

  • Phenyl group: Aromatic ring (C₆H₅) serving as a linker.

  • Propanamide chain: Three-carbon amide backbone (C₃H₆NO).

  • Cyclohexyl group: Aliphatic cycloalkane substituent (C₆H₁₁).

The molecular weight is approximately 380.5 g/mol, calculated based on its formula .

Structural Features

The compound’s structure integrates multiple functional groups:

  • Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings, known for electron-rich properties and bioactivity .

  • Phenyl linker: Positioned at the 3rd carbon of the imidazo[2,1-b]thiazole, enabling conjugation with the propanamide chain.

  • Propanamide moiety: Connects the cyclohexyl group to the phenyl ring via an amide bond, enhancing solubility and target binding .

  • Cyclohexyl substituent: A lipophilic group that may influence pharmacokinetic properties like membrane permeability .

Structural analogs, such as N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide (PubChem CID: 18562185), share similar frameworks but vary in substituents, highlighting the modularity of this chemical class .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves multi-step organic reactions, as inferred from related imidazo[2,1-b]thiazole derivatives :

Step 1: Formation of Imidazo[2,1-b]Thiazole Core

  • Starting materials: Ethyl bromopyruvate and thiourea undergo condensation in ethanol under reflux to yield ethyl-2-aminothiazole-4-carboxylate .

  • Cyclization: Treatment with phenacyl bromide derivatives forms the imidazo[2,1-b]thiazole scaffold .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and heterocyclic groups; limited aqueous solubility (logP ≈ 3.2) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, requiring storage at low temperatures .

Spectroscopic Data

TechniqueKey Observations
¹H NMRδ 1.2–1.8 (m, cyclohexyl), δ 7.3–8.1 (m, aromatic protons), δ 6.9 (s, thiazole H) .
¹³C NMR175 ppm (amide carbonyl), 160–140 ppm (aromatic carbons), 25–35 ppm (cyclohexyl) .
Mass Spectrometry[M+H]⁺ peak at m/z 381.2, consistent with molecular weight .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Imidazo[2,1-b]thiazole core: Essential for target binding; substitutions at the 6th position enhance potency .

  • Cyclohexyl group: Increases lipophilicity, improving blood-brain barrier penetration .

  • Amide linker: Stabilizes interactions with biological targets via hydrogen bonding .

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